molecular formula C17H21N3O3 B2585439 N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)furan-3-carboxamide CAS No. 2034447-08-8

N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)furan-3-carboxamide

Cat. No.: B2585439
CAS No.: 2034447-08-8
M. Wt: 315.373
InChI Key: FFLXQMQICMAZPH-SHTZXODSSA-N
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Description

N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)furan-3-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a stereochemically defined (1r,4r)-cyclohexyl core, a structural motif often employed to conformationally constrain molecules and optimize their interaction with biological targets . The central cyclohexane is functionalized with a 4,6-dimethylpyrimidin-2-yl ether group on one side and a furan-3-carboxamide on the other, creating a hybrid heterocyclic architecture. The pyrimidine ring is a common pharmacophore found in ligands for a variety of enzymes and receptors , while the furan carboxamide group can contribute to hydrogen bonding networks, influencing the compound's physicochemical properties and binding affinity. The specific three-dimensional arrangement dictated by the trans-cyclohexyl linker may be critical for its potential biological activity, a design principle observed in other research compounds such as melanocortin-4 receptor agonists and cardiovascular agents . Researchers can leverage this compound as a key intermediate or a starting point for developing novel probes in areas like enzyme inhibition, receptor signaling studies, and structure-activity relationship (SAR) investigations. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[4-(4,6-dimethylpyrimidin-2-yl)oxycyclohexyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-11-9-12(2)19-17(18-11)23-15-5-3-14(4-6-15)20-16(21)13-7-8-22-10-13/h7-10,14-15H,3-6H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLXQMQICMAZPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCC(CC2)NC(=O)C3=COC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)furan-3-carboxamide” typically involves multiple steps:

    Formation of the Cyclohexyl Intermediate: The cyclohexyl group can be introduced through a cyclization reaction, often using a suitable cyclohexane derivative.

    Attachment of the Pyrimidinyl Group: The pyrimidinyl group can be attached via nucleophilic substitution reactions, using reagents like pyrimidine derivatives and appropriate catalysts.

    Formation of the Furan Carboxamide Moiety: The furan ring can be synthesized through cyclization reactions involving furfural or other furan derivatives, followed by amide formation using carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalyst Selection: Using efficient catalysts to speed up the reactions.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure the desired reactions proceed efficiently.

    Purification Techniques: Employing methods like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)furan-3-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Research

Research indicates that compounds similar to N-((1R,4R)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)furan-3-carboxamide may exhibit significant anticancer properties. The structural components suggest potential interactions with enzymes and receptors involved in cancer pathways. Investigating its efficacy against various cancer cell lines could provide insights into its therapeutic potential.

Anti-inflammatory Properties

The compound's structural features imply possible anti-inflammatory activities. Studies could focus on its interaction with inflammatory mediators or pathways, potentially leading to the development of novel anti-inflammatory drugs.

Drug Development

Given its unique structure, this compound can serve as a lead compound in drug design. Its ability to interact with multiple biological targets makes it a candidate for developing multi-target drugs, which are increasingly relevant in treating complex diseases.

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the Furan Ring : Utilizing furan derivatives to create the core structure.
  • Pyrimidine Attachment : Coupling reactions to introduce the pyrimidine moiety.
  • Carboxamide Formation : Converting carboxylic acid derivatives into amides to finalize the structure.

Each synthetic step requires optimization to enhance yield and purity.

The biological activity of this compound can be assessed through various assays:

Activity Type Potential Mechanism Research Direction
AnticancerInteraction with cancer-related enzymesTesting against diverse cancer cell lines
Anti-inflammatoryModulation of inflammatory pathwaysIn vivo and in vitro studies on inflammation models
Enzyme InhibitionBinding to specific enzymes involved in metabolic pathwaysScreening for enzyme activity modulation

Mechanism of Action

The mechanism of action of “N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)furan-3-carboxamide” involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The exact pathways depend on the biological context, but could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

    N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)furan-2-carboxamide: Similar structure with a different position of the carboxamide group.

    N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)thiophene-3-carboxamide: Similar structure with a thiophene ring instead of a furan ring.

Uniqueness

The uniqueness of “N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)furan-3-carboxamide” lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to similar compounds.

Biological Activity

N-((1R,4R)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)furan-3-carboxamide is a synthetic organic compound with potential therapeutic applications. Its unique structural features, including a furan ring and a dimethylpyrimidinyl moiety, suggest significant interactions with biological targets, warranting a detailed examination of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C16H22N2O3C_{16}H_{22}N_{2}O_{3}. The presence of diverse functional groups indicates potential for various biological interactions:

Property Value
Molecular FormulaC₁₆H₂₂N₂O₃
Molecular Weight290.36 g/mol
Structural FeaturesFuran ring, cyclohexyl group, dimethylpyrimidinyl moiety

Biological Activity

Research indicates that compounds structurally similar to this compound may exhibit significant biological activities. Key areas of interest include:

1. Anticancer Properties
Studies have highlighted the potential anticancer effects of similar pyrimidine derivatives. For instance, certain pyrimidine compounds have demonstrated the ability to inhibit cell proliferation in various cancer cell lines, suggesting that this compound may also possess similar properties due to its structural characteristics.

2. Anti-inflammatory Effects
The compound's structure suggests possible interactions with inflammatory pathways. Compounds with similar moieties have been shown to modulate inflammatory responses in vitro and in vivo, indicating that this compound could be explored for its anti-inflammatory potential.

3. Enzyme Inhibition
The presence of the pyrimidine and furan rings suggests potential enzyme inhibition capabilities. Research on related compounds has revealed their ability to inhibit key enzymes involved in metabolic pathways associated with cancer and inflammation .

Table: Summary of Biological Activities from Related Compounds

Compound Activity Study Reference
Pyrimidine derivative AInhibits A431 cell proliferation
Ferrocene-pyrimidine conjugatesAntiplasmodial activity
Thiazolidinone derivativesAntibacterial activity
Pyrazolo[3,4-d]pyrimidine derivativesInhibits reverse transcriptase

The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to enhance yield and purity. Although specific mechanisms of action for this compound remain unexplored in the literature, the structural features suggest interactions with various biological targets including receptors and enzymes involved in critical pathways.

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